Alatrofloxacin mesylate

Description

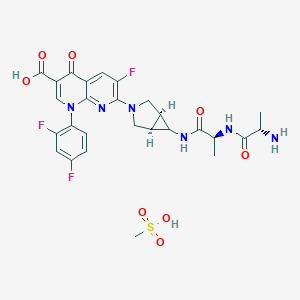

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYETUYYEVKNSHZ-RSUMCGCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29F3N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057655 | |

| Record name | Alatrofloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146961-77-5 | |

| Record name | Alatrofloxacin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alatrofloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALATROFLOXACIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXX802851 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

alatrofloxacin mesylate mechanism of action explained

An In-depth Technical Guide to the Mechanism of Action of Alatrofloxacin Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoronaphthyridone antibiotic.[1] Developed for intravenous administration, alatrofloxacin is rapidly and extensively converted in vivo to its active form, trovafloxacin.[2][3] Trovafloxacin exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[2][4] Its mechanism of action involves the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][5] This interference with critical DNA processes, such as replication, transcription, and repair, ultimately leads to bacterial cell death.[1][6] This guide provides a detailed examination of the pharmacokinetics, mechanism of action, antibacterial spectrum, and relevant experimental methodologies for alatrofloxacin and its active metabolite, trovafloxacin. It should be noted that both alatrofloxacin and trovafloxacin were withdrawn from the U.S. market due to safety concerns.[7][8]

Pharmacokinetics of Trovafloxacin following Alatrofloxacin Administration

Alatrofloxacin was designed as a water-soluble prodrug of trovafloxacin to enable intravenous delivery.[9] Following intravenous infusion, the L-alanyl-L-alanyl moiety is rapidly cleaved by peptidases in the plasma to release the active drug, trovafloxacin.[2][3] Plasma concentrations of alatrofloxacin are typically undetectable within 5 to 10 minutes after the completion of a one-hour infusion.[3] The pharmacokinetic parameters of trovafloxacin are dose-proportional and are summarized in the table below.[10][11]

Table 1: Pharmacokinetic Parameters of Trovafloxacin in Adults After a Single Intravenous Dose of Alatrofloxacin

| Parameter | 30 mg Dose | 100 mg Dose | 200 mg Dose | 300 mg Dose |

|---|---|---|---|---|

| Cmax (µg/mL) | 0.4 | 1.8 | 2.3 | 4.3 |

| AUC (µg·h/mL) | - | - | - | 43.4 |

| Elimination Half-life (t½) (h) | - | 10.4 | 12.3 | 10.8 |

| Clearance (CL) (mL/h/kg) | - | - | - | 97 |

| Volume of Distribution (Vss) (L/kg) | - | - | - | 1.38 |

Data compiled from studies in healthy adult volunteers.[10][12]

Trovafloxacin has a long elimination half-life, which supports once-daily dosing.[11] It is primarily eliminated through non-renal mechanisms, with approximately 50% of an administered dose excreted unchanged (43% in feces and 6% in urine).[13] The bioavailability of oral trovafloxacin is high, at approximately 88%.

Core Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

The bactericidal effect of trovafloxacin is a direct result of its interaction with two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[14] Fluoroquinolones, including trovafloxacin, stabilize the complex formed between these enzymes and DNA, which leads to double-strand breaks in the bacterial chromosome and subsequent cell death.[15][16]

-

DNA Gyrase: This enzyme, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into the bacterial DNA. This process is vital for relieving torsional stress during DNA replication and transcription.[14] In many Gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones.[15]

-

Topoisomerase IV: This enzyme, also a heterotetramer (ParC₂ParE₂), is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, enabling their segregation into daughter cells.[14][15] For many Gram-positive bacteria, topoisomerase IV is the principal target.[15][17]

By inhibiting both enzymes, trovafloxacin effectively disrupts essential cellular processes, leading to a potent bactericidal effect. This dual-targeting mechanism is a characteristic of fourth-generation fluoroquinolones and is thought to slow the development of bacterial resistance.[13]

In Vitro Antibacterial Spectrum

Trovafloxacin demonstrates potent activity against a broad range of clinically significant pathogens. Its enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae (including penicillin-resistant strains), and anaerobic bacteria distinguishes it from earlier-generation fluoroquinolones.[3][10]

Table 2: In Vitro Activity of Trovafloxacin Against Key Bacterial Pathogens

| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|

| Gram-Positive Aerobes | ||

| Streptococcus pneumoniae (penicillin-susceptible) | 0.064 | 0.125 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.064 | 0.125 - 0.25 |

| Staphylococcus aureus (methicillin-susceptible) | 0.032 | - |

| Enterococcus faecalis | 0.25 | - |

| Gram-Negative Aerobes | ||

| Haemophilus influenzae | - | - |

| Moraxella catarrhalis | - | - |

| Escherichia coli | - | - |

| Anaerobic Bacteria | ||

| Bacteroides fragilis group | - | ≤ 2.0 |

| Gram-positive cocci (anaerobic) | - | 0.5 |

| Gram-negative bacilli (anaerobic) | - | 1.0 |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple studies.[1][7][10][17]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of trovafloxacin against bacterial isolates is commonly determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of trovafloxacin is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in the wells of a 96-well microtiter plate.[6][11]

-

Inoculum Preparation: Bacterial colonies from an 18-24 hour culture on an agar plate are suspended in saline or broth. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6][18]

-

Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension. The plates are incubated under appropriate atmospheric conditions (e.g., ambient air, 5% CO₂) at 35-37°C for 16-20 hours.[9][18]

-

Interpretation: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[6][9] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included for quality control.

DNA Gyrase Supercoiling Inhibition Assay

The inhibitory effect of trovafloxacin on DNA gyrase is assessed by measuring the enzyme's ability to introduce negative supercoils into a relaxed, circular DNA substrate.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl₂), ATP, relaxed plasmid DNA (e.g., pBR322) as the substrate, and varying concentrations of trovafloxacin or a control inhibitor.[19][20]

-

Enzyme Addition: The reaction is initiated by adding a purified, recombinant DNA gyrase enzyme (containing both GyrA and GyrB subunits) to the mixture.[19]

-

Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

-

Reaction Termination and Analysis: The reaction is stopped by adding a stop solution containing a chelating agent (EDTA) and a loading dye. The DNA topoisomers are then separated by agarose gel electrophoresis.

-

Interpretation: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Supercoiled DNA migrates faster through the gel than relaxed DNA. The concentration of trovafloxacin that inhibits the supercoiling activity (i.e., the DNA remains in its relaxed form) is determined. The IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity) can be calculated by quantifying the band intensities.[20][21]

References

- 1. Activity of trovafloxacin against blood isolates of Streptococcus pneumoniae in Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activities of trovafloxacin against 557 strains of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics of Trovafloxacin, Ofloxacin, and Ciprofloxacin against Streptococcus pneumoniae in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. Comparative in vitro activities of trovafloxacin (CP-99,219) against 221 aerobic and 217 anaerobic bacteria isolated from patients with intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. The in-vitro activity of trovafloxacin and nine other antimicrobials against 413 anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative in vitro activities of trovafloxacin (CP-99,219) against 221 aerobic and 217 anaerobic bacteria isolated from patients with intra-abdominal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. In-vitro and in-vivo activity of trovafloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. In vitro activities of trovafloxacin against 557 strains of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 17. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. journals.asm.org [journals.asm.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

alatrofloxacin mesylate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alatrofloxacin mesylate is a prodrug of the potent fluoroquinolone antibiotic, trovafloxacin. Developed for intravenous administration, it exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria. This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development. The document includes a detailed summary of its physicochemical properties, methodologies for its characterization, and a description of its biological target engagement.

Chemical Properties and Structure

This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, formulated as a mesylate salt to enhance its aqueous solubility for intravenous use.[1] Upon administration, it is rapidly hydrolyzed in vivo to release the active moiety, trovafloxacin.[2]

Chemical Structure

IUPAC Name: 7-[(1R,5S,6S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid[3]

SMILES String: C--INVALID-LINK--C(=O)N[C@@H]1[C@@]2([H])CN(C[C@]21[H])c3c(cc4c(=O)c(cn(-c5ccc(cc5F)F)c4n3)C(=O)O)F">C@@HN.CS(=O)(=O)O

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H29F3N6O8S | [4] |

| Molecular Weight | 654.61 g/mol | [4][5] |

| Appearance | White to light yellow powder | [2] |

| Solubility | Soluble in water | [1] |

| pKa (Trovafloxacin) | 5.87 (carboxylic acid), 8.09 (amino group) |

Experimental Protocols

Synthesis of this compound

The synthesis of alatrofloxacin is detailed in U.S. Patent No. 5,164,402 and U.S. Patent No. 5,229,396. An alternative synthesis process is described in International Patent Publication WO 97/00268.[1] A general conceptual workflow for its synthesis is outlined below. The process typically involves the coupling of the core naphthyridinone structure with the appropriate side chains, followed by the formation of the L-alanyl-L-alanine prodrug moiety and subsequent salt formation with methanesulfonic acid.

Determination of Aqueous Solubility

The aqueous solubility of this compound can be determined using the shake-flask method, which is considered the "gold standard".[6][7]

Methodology:

-

An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][7]

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A standard calibration curve is used for accurate quantification.

Determination of pKa

The ionization constants (pKa) of the active moiety, trovafloxacin, which possesses both an acidic carboxylic acid group and a basic amino group, can be determined by potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

-

A standard solution of the compound is prepared in a suitable solvent system (e.g., water or a co-solvent system if solubility is limited).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa values are determined from the inflection points of the resulting titration curve.

Mechanism of Action

Alatrofloxacin is a prodrug that is rapidly converted to its active form, trovafloxacin, in the body. Trovafloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

The inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, which is a necessary step for the initiation of DNA replication and transcription. The inhibition of topoisomerase IV interferes with the separation of replicated chromosomal DNA into the daughter cells during cell division.[8] This dual-targeting mechanism contributes to the potent bactericidal activity of trovafloxacin.

References

- 1. EP1121933A1 - Premixed alatrofloxacin injectable compositions - Google Patents [patents.google.com]

- 2. tapermd.com [tapermd.com]

- 3. Alatrofloxacin - Wikipedia [en.wikipedia.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. scbt.com [scbt.com]

- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Impurity Profile of Alatrofloxacin Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of alatrofloxacin mesylate, a prodrug of the fluoroquinolone antibiotic trovafloxacin. It further delves into the identification and analysis of impurities that may arise during its synthesis and storage. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of this pharmaceutical compound.

Introduction

Alatrofloxacin is a parenteral antibiotic that, after administration, is rapidly converted in the body to its active form, trovafloxacin. Trovafloxacin exhibits broad-spectrum activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. Due to its enhanced water solubility compared to trovafloxacin, alatrofloxacin is formulated as a mesylate salt for intravenous administration. The chemical name for this compound is L-Alanyl-N-[(1α,5α,6α)-3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5,8-dihydro-5-oxo-1,8-naphthyridin-2-yl]-3-azabicyclo[3.1.0]hex-6-yl]-L-alaninamide, monomethanesulfonate.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The presence of impurities, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, a thorough understanding of the synthesis pathway and potential impurities is critical for regulatory compliance and patient safety.

Synthesis Pathway of this compound

The synthesis of this compound can be conceptually divided into two main stages: the synthesis of the active pharmaceutical ingredient (API), trovafloxacin, and its subsequent coupling with L-alanyl-L-alanine followed by salt formation. The synthesis of trovafloxacin itself is a complex process involving the construction of the core naphthyridinone ring system and the attachment of the key side chains.

The overall synthetic strategy is outlined in the diagram below, followed by a more detailed description of the key steps.

Figure 1: Overall synthetic pathway for this compound.

Synthesis of Trovafloxacin

The synthesis of the trovafloxacin core is a key part of the overall process and has been described in various patents, including U.S. Patent 5,164,402.

Step 1: 1,3-Dipolar Cycloaddition The synthesis commences with a 1,3-dipolar cycloaddition reaction between N-Cbz-3-pyrroline and ethyl diazoacetate. This reaction forms a pyrazolidine intermediate.

Step 2: Pyrolysis The pyrazolidine intermediate undergoes pyrolysis, leading to the extrusion of nitrogen gas and the formation of a cyclopropylpyrrolidine ring system.

Step 3: Multi-step Conversion to the Key Amine Intermediate The resulting cyclopropylpyrrolidine derivative is then converted through a series of chemical transformations into the key intermediate, a protected (1α, 5α, 6α)-6-amino-3-azabicyclo[3.1.0]hexane. This multi-step process typically involves saponification of the ester, a Curtius rearrangement to form an isocyanate, trapping with a protecting group, and subsequent deprotection of the secondary amine.

Step 4: Nucleophilic Aromatic Substitution The crucial carbon-nitrogen bond formation to assemble the quinolone core is achieved through a nucleophilic aromatic substitution reaction. The secondary amine of the (1α, 5α, 6α)-6-amino-3-azabicyclo[3.1.0]hexane derivative displaces the fluorine atom at the C-7 position of ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,8-naphthyridine-3-carboxylate.

Step 5: Hydrolysis The final step in the synthesis of trovafloxacin is the hydrolysis of the ethyl ester at the C-3 position of the naphthyridinone ring to the corresponding carboxylic acid.

Synthesis of this compound

Step 6: Peptide Coupling Trovafloxacin is then coupled with the dipeptide L-alanyl-L-alanine. This reaction is typically carried out using standard peptide coupling reagents.

Step 7: Salt Formation The final step is the formation of the mesylate salt by treating alatrofloxacin with methanesulfonic acid. This enhances the water solubility of the drug, making it suitable for intravenous formulations.

Impurities in this compound

The control of impurities in active pharmaceutical ingredients is a critical aspect of drug development and manufacturing. Impurities can arise from various sources, including starting materials, intermediates, byproducts of side reactions, and degradation of the final product. For this compound, a key concern is the presence of "less polar impurities" which have been noted to be challenging to remove through conventional purification techniques.

Classification of Impurities

Impurities in this compound can be broadly categorized as:

-

Organic Impurities: These include starting materials, intermediates, by-products, and degradation products.

-

Inorganic Impurities: These may include reagents, ligands, and catalysts used in the synthesis.

-

Residual Solvents: Solvents used during the synthesis and purification processes that are not completely removed.

Potential Process-Related Impurities

Based on the synthetic pathway, several potential process-related impurities can be anticipated.

| Impurity Type | Potential Source |

| Unreacted Trovafloxacin | Incomplete peptide coupling reaction (Step 6). |

| Incomplete Hydrolysis Product | Residual trovafloxacin ethyl ester from incomplete hydrolysis (Step 5). |

| Diastereomeric Impurities | Potential for epimerization at chiral centers during the synthesis, particularly during the peptide coupling step. |

| Over-reacted Products | Formation of by-products due to reaction at other functional groups. |

One patent mentions the presence of a minute less polar impurity at a level of approximately 700 ppm in this compound prepared by certain methods. While the specific structure of this impurity is not disclosed in the readily available literature, it is likely a process-related impurity that is structurally similar to alatrofloxacin but with modifications that increase its lipophilicity.

Degradation Impurities

This compound, like many pharmaceutical compounds, can degrade under certain storage conditions (e.g., exposure to light, heat, or humidity). Potential degradation pathways could include hydrolysis of the amide bonds of the dipeptide side chain or modifications to the fluoroquinolone core.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and analysis of this compound. The following sections provide an overview of the methodologies.

Synthesis of Trovafloxacin Mesylate (Illustrative Protocol)

The following is a generalized procedure based on patent literature. Specific quantities and conditions may vary.

Example Protocol for Trovafloxacin Mesylate Synthesis: A mixture of (1α,5α,6α)-7-(6-benzylidenylamino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate ethyl ester in tetrahydrofuran and water is treated with methanesulfonic acid and heated to reflux. After an appropriate time, the solution is cooled, treated with activated carbon, and filtered. The filtrate is then concentrated under vacuum to yield a slurry, which is filtered to isolate the trovafloxacin mesylate product.

Analysis of Impurities

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of this compound and its related impurities.

Illustrative HPLC Method for Impurity Profiling: A reversed-phase HPLC method is typically employed for the analysis of fluoroquinolones and their impurities.

| Parameter | Condition |

| Column | C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer) with pH adjustment |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 275 nm) |

| Injection Volume | 10-20 µL |

For the identification of unknown impurities, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) are invaluable. HPLC-MS provides molecular weight and fragmentation information, which aids in the structural elucidation of the impurities.

Figure 2: A typical experimental workflow for the analysis of impurities in this compound using HPLC-UV/MS.

Conclusion

The synthesis of this compound is a complex, multi-step process that requires rigorous control to produce a high-purity active pharmaceutical ingredient. Understanding the synthetic pathway is crucial for identifying potential process-related impurities. The presence of "less polar impurities" highlights the need for specialized purification techniques and robust analytical methods for their detection and quantification. High-Performance Liquid Chromatography, particularly when coupled with Mass Spectrometry, is an indispensable tool for the comprehensive impurity profiling of this compound, ensuring its quality, safety, and efficacy. This guide provides a foundational understanding for researchers and professionals working with this important antibiotic.

Alatrofloxacin Mesylate: A Technical Guide to Solubility for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of alatrofloxacin mesylate in dimethyl sulfoxide (DMSO) and other relevant solvents. Alatrofloxacin is a prodrug of trovafloxacin, developed to enhance aqueous solubility for intravenous administration.[1][2] Consequently, much of the available in vitro solubility data pertains to trovafloxacin mesylate, the active compound's salt form, which is frequently used in laboratory settings. This document consolidates available quantitative data, outlines experimental methodologies for solubility determination, and presents a visual workflow to guide researchers in their experimental design.

Understanding Alatrofloxacin and Trovafloxacin Solubility

Alatrofloxacin was specifically designed as a more water-soluble alternative to trovafloxacin for intravenous use.[1][2] Following administration, alatrofloxacin is rapidly converted to trovafloxacin by plasma esterases.[1][3] When preparing stock solutions for in vitro research, scientists often work with trovafloxacin mesylate. It is crucial to distinguish between the solubility data of the prodrug (alatrofloxacin) and the active drug (trovafloxacin) and their respective salt forms, as these can differ significantly.

Quantitative Solubility Data

The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, bioavailability, and in vitro assay design. The following table summarizes the available quantitative solubility data for trovafloxacin mesylate and its free base form in various solvents. It is important to note that reported solubility values can vary between suppliers and under different experimental conditions (e.g., temperature, sonication).

| Compound | Solvent | Reported Solubility | Conditions | Source(s) |

| Trovafloxacin Mesylate | DMSO | ~25 mg/mL | - | [4] |

| >10 mg/mL | Room Temperature | |||

| 100 mg/mL | For stock solution; fresh DMSO recommended | [5] | ||

| 120 mg/mL | Sonication and heating to 60°C recommended | [6] | ||

| Trovafloxacin Mesylate | Water | ~20 mg/mL | Aqueous solution not stable >1 day | [4] |

| 18 mg/mL | Sonication recommended | [6] | ||

| Trovafloxacin (free base) | DMSO | 4.16 mg/mL | Sonication recommended | [7] |

| Trovafloxacin (free base) | Water | Insoluble | - | [7] |

| Alatrofloxacin (free base) | Water | 0.0388 mg/mL | Predicted value (ALOGPS) | [8] |

| This compound | Water | Very Soluble | For intravenous solution | [7] |

Note: The significant variation in DMSO solubility for trovafloxacin mesylate likely reflects differences between kinetic and thermodynamic solubility measurements, as well as the impact of physical interventions like heat and sonication.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data relies on standardized experimental protocols. Below are methodologies commonly employed for determining the solubility of pharmaceutical compounds.

Method 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Protocol:

-

Preparation : Add an excess amount of the test compound (e.g., this compound) to a known volume of the selected solvent (e.g., DMSO, water, buffer) in a sealed container, typically a glass vial. The presence of undissolved solid is necessary to ensure saturation.[3]

-

Equilibration : Agitate the suspension at a constant temperature for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[3] Temperature control is critical.[3]

-

Phase Separation : Separate the undissolved solid from the saturated solution. This is typically achieved through centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification : Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Confirmation : The presence of remaining solid material in the vial should be visually confirmed at the end of the experiment to ensure that the initial amount was indeed in excess.[3]

Method 2: High-Throughput Kinetic Solubility Assay

Kinetic solubility assays are often used in early drug discovery to rapidly assess the solubility of many compounds. These methods measure the concentration at which a compound precipitates from a solution when diluted from a high-concentration DMSO stock.

Protocol:

-

Stock Solution Preparation : Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).[9]

-

Serial Dilution : In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).[9] Perform serial dilutions to create a range of concentrations.

-

Incubation : Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours).[9]

-

Precipitation Detection : Measure the amount of precipitation in each well. Common detection methods include:

-

Nephelometry : Measures light scattering caused by undissolved particles.[9]

-

Direct UV Assay : After filtering the solution to remove precipitates, the concentration of the dissolved compound is measured in the filtrate via UV spectrophotometry.[9]

-

Visual Inspection : A qualitative or semi-quantitative assessment of turbidity against a contrasting background.[10]

-

Considerations for Enhancing Dissolution

For compounds that are difficult to dissolve, the following techniques can be employed, although they may lead to the formation of supersaturated solutions:

-

Sonication : Using an ultrasonic bath can help break down particle agglomerates and accelerate the dissolution process.[6][11]

-

Vortexing : Vigorous mixing can increase the rate of dissolution.[10]

-

Heating : Gently warming the solvent can increase the solubility of many compounds. It is crucial to then allow the solution to cool to the target temperature to check for precipitation.[6]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a pharmaceutical compound such as this compound.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. tapermd.com [tapermd.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Trovafloxacin mesylate | Antibiotics | PANX1 Inhibitors | TargetMol [targetmol.com]

- 7. Trovafloxacin | TargetMol [targetmol.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. Alatrofloxacin | TargetMol [targetmol.com]

Alatrofloxacin Mesylate: A Deep Dive into its Pharmacokinetics and In Vivo Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin mesylate, the L-alanyl-L-alanine prodrug of the fluoronaphthyridone antibiotic trovafloxacin, was developed to provide an intravenous formulation for trovafloxacin, thereby offering a broader range of clinical applications, particularly in hospitalized patients.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and in vivo metabolism of this compound, with a focus on its rapid conversion to the active compound, trovafloxacin, and the subsequent metabolic fate of this potent antibacterial agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery. It is important to note that both alatrofloxacin and trovafloxacin were withdrawn from the market due to concerns of serious liver injury.[3][4]

Pharmacokinetics

Following intravenous administration, this compound undergoes rapid and extensive conversion to its active moiety, trovafloxacin.[1][5][6][7][8] Plasma concentrations of the prodrug, alatrofloxacin, are typically undetectable within 5 to 10 minutes after the completion of a one-hour infusion.[1][7][8] The pharmacokinetic profile of trovafloxacin following the administration of alatrofloxacin is well-characterized and demonstrates dose-proportionality.[1][5][7][8]

Pharmacokinetic Parameters of Trovafloxacin Following Intravenous Alatrofloxacin Administration

The tables below summarize the key pharmacokinetic parameters of trovafloxacin in various patient populations after the intravenous administration of this compound.

Table 1: Single-Dose Pharmacokinetics of Trovafloxacin in Healthy Adult Male Volunteers [5][6]

| Trovafloxacin Equivalent Dose | Cmax (mg/L) | AUC (mg·h/L) | T½ (h) |

| 30 mg | 0.4 | - | - |

| 100 mg | 1.8 | - | 10.4 |

| 200 mg | 2.3 | - | 12.3 |

| 300 mg | 4.3 | 43.4 | 10.8 |

Table 2: Single-Dose Pharmacokinetics of Trovafloxacin in Infants and Children (4 mg/kg Trovafloxacin Equivalent Dose) [9]

| Parameter | Mean ± SD |

| Cmax (µg/mL) | 4.3 ± 1.4 |

| AUC (µg·h/mL) | 30.5 ± 10.1 |

| Clearance (mL/h/kg) | 151 ± 82 |

| Vss (L/kg) | 1.6 ± 0.6 |

| T½ (h) | 9.8 ± 2.9 |

Table 3: Steady-State Pharmacokinetics of Trovafloxacin in Critically Ill Adults (300 mg Trovafloxacin Equivalent Dose) [10]

| Parameter | Mean ± SD |

| Cmax (mg/L) | 3.6 ± 0.5 |

| Cmin (mg/L) | 0.6 ± 0.3 |

| AUC₀₋₂₄ (mg·h/L) | 34.2 ± 10.6 |

| Clearance (mL/min) | 161.3 ± 41.1 |

| Vd (L/kg) | 1.4 ± 0.4 |

| T½ (h) | 10.9 ± 1.8 |

In Vivo Metabolism and Excretion

The in vivo metabolism of alatrofloxacin is primarily characterized by its rapid enzymatic conversion to trovafloxacin. Trovafloxacin itself is then metabolized to a lesser extent. The primary routes of elimination for trovafloxacin and its metabolites are through biliary and fecal excretion.[9]

Metabolic Pathway of this compound

The metabolic cascade begins with the hydrolysis of the L-alanyl-L-alanine side chain of alatrofloxacin, a process that rapidly yields the active drug, trovafloxacin. Trovafloxacin undergoes further metabolism, primarily through glucuronidation and N-acetylation.

Caption: Metabolic conversion of alatrofloxacin to trovafloxacin and its subsequent metabolites.

Excretion

The primary route of elimination for trovafloxacin is hepatic.[11] Approximately 50% of an administered dose is excreted unchanged, with the majority found in the feces (43%) and a smaller portion in the urine (6%).[7] The metabolites, trovafloxacin glucuronide and N-acetyl trovafloxacin, are also eliminated primarily through the feces.[9] This high degree of biliary excretion is a key feature of trovafloxacin's disposition.[9]

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from clinical studies employing standardized methodologies. A typical experimental workflow for assessing the pharmacokinetics of intravenously administered this compound is outlined below.

General Experimental Workflow for a Single-Dose Pharmacokinetic Study

Caption: A typical experimental workflow for a pharmacokinetic study of alatrofloxacin.

Key Methodological Details

-

Drug Administration: this compound is typically administered as a single intravenous infusion over a period of one hour.[5]

-

Biological Sample Collection: Serial blood samples are collected at predefined time points before, during, and after the infusion to characterize the concentration-time profile of trovafloxacin.[5] Urine is also collected over specified intervals to determine the extent of renal excretion.[5]

-

Analytical Method: The concentrations of alatrofloxacin and trovafloxacin in plasma, serum, and urine are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[5][6]

-

Pharmacokinetic Analysis: The collected concentration-time data are then used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), area under the concentration-time curve (AUC), elimination half-life (T½), clearance (CL), and volume of distribution (Vd) using non-compartmental or compartmental modeling approaches.[9]

Conclusion

This compound serves as an effective prodrug for the potent fluoroquinolone, trovafloxacin, enabling intravenous administration. Its rapid and complete conversion to the active form results in a predictable pharmacokinetic profile for trovafloxacin. The metabolism of trovafloxacin is not extensive, with the primary route of elimination being fecal excretion. The data and methodologies presented in this technical guide provide a comprehensive foundation for understanding the pharmacokinetic and metabolic characteristics of this compound, which can inform future research and drug development endeavors in the field of anti-infective agents. However, the significant hepatotoxicity associated with this compound, which led to its market withdrawal, remains a critical consideration.[3][4]

References

- 1. drugs.com [drugs.com]

- 2. Trovafloxacin and this compound - Australian Prescriber [australianprescriber.tg.org.au]

- 3. Alatrofloxacin [medbox.iiab.me]

- 4. Alatrofloxacin - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. tapermd.com [tapermd.com]

- 8. DailyMed - trovan- trovafloxacin mesylate tablet, film coated trovan- trovafloxacin mesylate injection, solution, concentrate [dailymed.nlm.nih.gov]

- 9. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of Alatrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of intravenous trovafloxacin in critically ill adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Kinetics of Alatrofloxacin Mesylate's Conversion to Trovafloxacin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Alatrofloxacin mesylate, the L-alanyl-L-alanine prodrug of the broad-spectrum fluoronaphthyridone antibiotic trovafloxacin, was developed to allow for intravenous administration. A critical aspect of its clinical use is its rapid and efficient conversion to the active parent drug, trovafloxacin, within the patient's bloodstream. This guide provides an in-depth analysis of the kinetics of this conversion, compiling available data, outlining experimental methodologies, and visualizing the underlying processes.

Core Concept: Prodrug Strategy and Conversion

Alatrofloxacin was designed as a water-soluble prodrug to overcome the poor aqueous solubility of trovafloxacin, making it suitable for intravenous infusion. The prodrug consists of trovafloxacin linked to an L-alanyl-L-alanine dipeptide. In vivo, this dipeptide is rapidly cleaved by peptidases present in the blood, releasing the active trovafloxacin molecule.

In Vivo Conversion Kinetics

The conversion of alatrofloxacin to trovafloxacin is remarkably rapid. Following intravenous administration, plasma concentrations of alatrofloxacin fall below quantifiable levels within 5 to 10 minutes of the completion of a one-hour infusion[1][2][3]. This rapid hydrolysis indicates a very short in vivo half-life for the prodrug, though a precise kinetic value has not been extensively reported in the literature, likely due to the speed of the conversion. The focus of pharmacokinetic studies has consequently been on the appearance and disposition of the active moiety, trovafloxacin.

Pharmacokinetics of Trovafloxacin Following Alatrofloxacin Administration

The swift and complete conversion of the prodrug results in pharmacokinetic parameters for trovafloxacin that are very similar to those observed after oral administration of trovafloxacin itself, with an absolute oral bioavailability of approximately 88%[1][4].

Table 1: Pharmacokinetic Parameters of Trovafloxacin in Adults After a Single Intravenous Dose of Alatrofloxacin

| Trovafloxacin Equivalent Dose | Cmax (mg/L) | T1/2 (hours) | AUC (mg·h/L) | Reference |

| 30 mg | 0.4 | - | - | [5][6] |

| 100 mg | 1.8 | 10.4 | - | [5][6] |

| 200 mg | 2.3 | 12.3 | - | [5][6] |

| 300 mg | 4.3 | 10.8 | 43.4 | [5][6][7] |

Cmax: Maximum serum concentration; T1/2: Elimination half-life; AUC: Area under the concentration-time curve.

Table 2: Pharmacokinetic Parameters of Trovafloxacin in Pediatric Patients After a Single Intravenous Dose of Alatrofloxacin (4 mg/kg Trovafloxacin Equivalent)

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (µg/mL) | 4.3 ± 1.4 | [7] |

| T1/2 (h) | 9.8 ± 2.9 | [7] |

| Clearance (mL/h/kg) | 151 ± 82 | [7] |

| Volume of Distribution (L/kg) | 1.6 ± 0.6 | [7] |

SD: Standard Deviation

Experimental Protocols

The study of alatrofloxacin's conversion to trovafloxacin primarily involves pharmacokinetic studies in human subjects. Below is a generalized protocol based on methodologies cited in the literature.

In Vivo Pharmacokinetic Study Protocol

-

Subject Recruitment and Dosing:

-

Blood Sampling:

-

Sample Processing and Storage:

-

Plasma is separated by centrifugation.

-

Plasma samples are stored at low temperatures (e.g., -20°C or -80°C) until analysis to ensure the stability of the analytes[9].

-

-

Analytical Method: High-Performance Liquid Chromatography (HPLC):

-

Concentrations of alatrofloxacin and trovafloxacin in plasma are determined using a validated HPLC method, typically with ultraviolet (UV) or fluorescence detection[5][9].

-

Sample Preparation: Plasma samples are typically deproteinized, often using acetonitrile or perchloric acid, to remove interfering proteins[8][9]. Solid-phase extraction may also be employed for sample clean-up[9].

-

Chromatographic Separation:

-

Detection:

-

Quantification: The concentration of the analytes is determined by comparing the peak areas from the samples to those of a standard curve prepared with known concentrations of alatrofloxacin and trovafloxacin. An internal standard is often used to improve accuracy and precision[9].

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic conversion of alatrofloxacin to trovafloxacin.

Caption: A typical experimental workflow for pharmacokinetic analysis.

References

- 1. Alatrofloxacin - Wikipedia [en.wikipedia.org]

- 2. Aminopeptidase B can bioconvert L-type amino acid transporter 1 (LAT1)-utilizing amide prodrugs in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of prodrug-activating peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Pharmacokinetics of trovafloxacin: its clinical significance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple HPLC-UV method for the determination of ciprofloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

In-Depth Technical Guide: Antibacterial Spectrum of Alatrofloxacin Mesylate Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of alatrofloxacin mesylate against a wide range of clinically relevant gram-negative bacteria. Alatrofloxacin is the L-alanyl-L-alanine prodrug of trovafloxacin, and its antibacterial activity is attributable to the parent compound, trovafloxacin. This document summarizes key quantitative data on its antibacterial spectrum, details the experimental protocols used for its evaluation, and provides visualizations of its mechanism of action and the methodologies for determining its potency.

Mechanism of Action

Trovafloxacin, the active metabolite of alatrofloxacin, is a member of the fluoroquinolone class of antibiotics. Its bactericidal action results from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] In gram-negative bacteria, DNA gyrase is the primary target. This enzyme is crucial for the replication, transcription, and repair of bacterial DNA. By binding to and stabilizing the DNA-gyrase complex, trovafloxacin introduces double-stranded breaks in the bacterial chromosome, ultimately leading to cell death.

Caption: Mechanism of action of alatrofloxacin against gram-negative bacteria.

In Vitro Antibacterial Spectrum

The following tables summarize the in vitro activity of trovafloxacin against a range of gram-negative aerobic and anaerobic bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates, as well as the overall range of MICs observed.

Aerobic Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Acinetobacter spp. | 25 | 0.25 | 0.5 | 0.12-1 | [2] |

| Citrobacter diversus | - | - | ≤0.03-0.25 | - | [3] |

| Citrobacter freundii | - | - | 0.25 | - | [3] |

| Enterobacter aerogenes | - | - | 0.12 | - | [3] |

| Enterobacter cloacae | - | - | 0.25 | - | [3] |

| Escherichia coli | 184 | 0.06 | 0.12 | ≤0.03-4 | [2],[4] |

| Haemophilus influenzae | 28 | ≤0.03 | ≤0.03 | ≤0.03 | [2] |

| Klebsiella pneumoniae | - | - | 0.25 | - | [3] |

| Klebsiella oxytoca | - | - | 0.12 | - | [3] |

| Morganella morganii | - | - | 0.25 | - | [3] |

| Proteus mirabilis | - | - | 0.5 | - | [5] |

| Pseudomonas aeruginosa | 92 | 1 | 4 | 0.06->128 | [2],[6] |

| Serratia marcescens | - | - | 0.25 | - | [3] |

| Stenotrophomonas maltophilia | 27 | 0.25 | 0.5 | 0.12-1 | [2] |

Anaerobic Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Bacteroides fragilis group | 497 | 0.12 | 1.0 | ≤0.03-4 | [7] |

| Bacteroides fragilis | - | - | 1.0 | - | [7] |

| Bacteroides ovatus | - | - | 2.0 | - | [7] |

| Bacteroides thetaiotaomicron | - | - | 2.0 | - | [7] |

| Bacteroides uniformis | - | - | 2.0 | - | [7] |

| Bacteroides vulgatus | - | - | 2.0 | - | [7] |

| Fusobacterium spp. | - | - | 0.5 | - | [7] |

| Prevotella spp. | - | - | 0.25 | - | [7] |

Experimental Protocols for Susceptibility Testing

The in vitro activity of trovafloxacin is determined using standardized methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

Detailed Methodology:

-

Preparation of Antimicrobial Solutions: Trovafloxacin is dissolved in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to twice the highest desired final concentration.

-

Serial Dilutions: 100 µL of CAMHB is dispensed into all wells of a 96-well microtiter plate. 100 µL of the concentrated trovafloxacin solution is added to the first column of wells. A multichannel pipette is used to perform serial twofold dilutions across the plate, typically from columns 1 to 10.

-

Inoculum Preparation: Bacterial colonies from a fresh (18-24 hour) agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation: Each well (except for sterility controls) is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is determined as the lowest concentration of trovafloxacin that completely inhibits visible growth of the bacteria.

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing a large number of isolates simultaneously.

Detailed Methodology:

-

Preparation of Antimicrobial Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of trovafloxacin. This is achieved by adding the appropriate volume of the antimicrobial stock solution to molten agar before it solidifies.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation: A multipoint inoculator is used to spot-inoculate a small volume of each bacterial suspension onto the surface of the agar plates, from the lowest to the highest concentration. A growth control plate (without antibiotic) is also inoculated.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation of Results: The MIC is defined as the lowest concentration of trovafloxacin that inhibits the growth of the bacteria (no visible growth or a faint haze).

Caption: Workflow for MIC determination using the agar dilution method.

Quality Control

For both broth microdilution and agar dilution methods, quality control is performed using reference strains with known MIC ranges for trovafloxacin, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. This ensures the accuracy and reproducibility of the test results.

Conclusion

Alatrofloxacin, through its active metabolite trovafloxacin, demonstrates potent in vitro activity against a broad spectrum of gram-negative bacteria, including many clinically important aerobic and anaerobic pathogens. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a robust bactericidal effect. The standardized methodologies outlined in this guide are essential for the accurate and reproducible determination of its antibacterial spectrum, providing valuable data for researchers, scientists, and drug development professionals in the ongoing effort to combat bacterial infections. It is important to note that trovafloxacin and alatrofloxacin were withdrawn from the market due to concerns about hepatotoxicity.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Antibacterial activity of trovafloxacin against nosocomial Gram-positive and Gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pseudomonas aeruginosa in vitro corneal isolate sensitivity to ofloxacin, ciprofloxacin, and trovafloxacin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Susceptibility of 497 clinical isolates of gram-negative anaerobes to trovafloxacin and eight other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Alatrofloxacin Mesylate: An In-Depth Technical Guide to its Activity Against Anaerobic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoroquinolone antibiotic.[1][2] Developed to enhance solubility for intravenous administration, alatrofloxacin is rapidly and extensively converted to trovafloxacin in the body.[1][2] Trovafloxacin exhibits a broad spectrum of antimicrobial activity, encompassing Gram-positive, Gram-negative, and notably, anaerobic bacteria.[3][4] This guide provides a comprehensive technical overview of the activity of alatrofloxacin (via its active form, trovafloxacin) against anaerobic bacteria, focusing on its mechanism of action, in vitro efficacy, and the methodologies used for its evaluation. While trovafloxacin was withdrawn from the market due to concerns about hepatotoxicity, the data on its potent antianaerobic activity remains valuable for the development of new anti-infective agents.[5]

Mechanism of Action

Like other fluoroquinolones, trovafloxacin's bactericidal activity stems from the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive organisms. However, this is not an exclusive relationship, and the drug can inhibit both enzymes in various bacteria.

The inhibition of these topoisomerases leads to the stabilization of the enzyme-DNA complex, which in turn results in the arrest of DNA replication and the generation of double-strand DNA breaks, ultimately leading to bacterial cell death.

In Vitro Activity Against Anaerobic Bacteria

Trovafloxacin has demonstrated potent in vitro activity against a wide range of anaerobic bacteria, including clinically significant isolates from the Bacteroides fragilis group, Prevotella spp., Fusobacterium spp., Clostridium spp., and anaerobic Gram-positive cocci.[6][7][8] Its activity is often comparable or superior to other antimicrobial agents with known efficacy against anaerobes.

Gram-Negative Anaerobic Bacilli

The following table summarizes the in vitro activity of trovafloxacin against various Gram-negative anaerobic bacilli as reported in the literature.

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Bacteroides fragilis group | 497 | ≤0.03 - 4 | 0.12 | 1.0 | [7] |

| Bacteroides fragilis | 91 | - | - | ≤0.5 | [8] |

| Other B. fragilis group | 130 | - | - | ≤2.0 | [8] |

| Prevotella spp. | 49 | - | - | - | [8] |

| Porphyromonas spp. | 15 | - | - | - | [8] |

| Fusobacterium spp. | 62 | - | - | - | [8] |

Gram-Positive Anaerobic Bacteria

The table below presents a summary of trovafloxacin's in vitro activity against Gram-positive anaerobic bacteria.

| Bacterial Group/Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Gram-positive cocci | 75 | - | - | 0.5 | [6] |

| Gram-positive bacilli | 151 | - | - | 4.0 | [6] |

| Clostridium spp. | 61 | - | - | - | [8] |

| Peptostreptococcus spp. | 38 | - | - | - | [8] |

Experimental Protocols for Susceptibility Testing

The in vitro activity data for trovafloxacin against anaerobic bacteria are primarily generated using standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS). The two principal methods are the Wadsworth agar dilution method and the broth microdilution method.

Wadsworth Agar Dilution Method

The Wadsworth agar dilution method is considered the reference method for antimicrobial susceptibility testing of anaerobic bacteria.[8]

Detailed Steps:

-

Preparation of Antimicrobial-Containing Plates: Serial twofold dilutions of trovafloxacin are prepared and added to molten agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood). The agar is then poured into petri dishes and allowed to solidify. A growth control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Anaerobic bacterial isolates are grown in an appropriate broth medium or on agar plates. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard.

-

Inoculation: A multipoint inoculator is used to apply a standardized volume of each bacterial suspension to the surface of the antibiotic-containing agar plates and the growth control plate.

-

Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 42-48 hours.

-

Reading and Interpretation: The MIC is determined as the lowest concentration of trovafloxacin that completely inhibits visible growth, or causes a marked reduction in growth compared to the growth control plate.

Broth Microdilution Method

The broth microdilution method is a more convenient alternative for testing the susceptibility of certain anaerobic bacteria, particularly the Bacteroides fragilis group.[9]

Detailed Steps:

-

Plate Preparation: Microtiter plates are prepared with serial twofold dilutions of trovafloxacin in a suitable anaerobic broth medium. A growth control well without the antibiotic and a sterility control well are included.

-

Inoculum Preparation: A standardized inoculum is prepared as described for the agar dilution method.

-

Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate.

-

Incubation: The plates are sealed (e.g., with an adhesive film) and incubated in an anaerobic atmosphere at 35-37°C for 42-48 hours.

-

Reading and Interpretation: The MIC is the lowest concentration of trovafloxacin that prevents visible turbidity (bacterial growth).

Logical Relationships in Alatrofloxacin's Activity

The clinical application of alatrofloxacin relies on its efficient conversion to the active compound, trovafloxacin, which then exerts its antibacterial effect.

Conclusion

Alatrofloxacin, through its active form trovafloxacin, demonstrates excellent in vitro activity against a broad spectrum of clinically important anaerobic bacteria.[6][7][8] Standardized methodologies, such as the Wadsworth agar dilution and broth microdilution tests, are crucial for accurately determining its potency.[10] The mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust basis for its bactericidal effect. Although clinical use of alatrofloxacin was halted, the extensive data on its antianaerobic properties serve as a valuable resource for the ongoing research and development of novel antimicrobial agents to combat anaerobic infections. The structural features of trovafloxacin that confer this high potency could inform the design of future generations of fluoroquinolones with improved safety profiles.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activities of trovafloxacin against 557 strains of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The in-vitro activity of trovafloxacin and nine other antimicrobials against 413 anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Fluoroquinolone Resistance in Anaerobic Bacteria following Exposure to Levofloxacin, Trovafloxacin, and Sparfloxacin in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods of measuring susceptibility of anaerobic bacteria to trovafloxacin, including quality control parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

Alatrofloxacin Mesylate: A Retrospective Technical Analysis of its Development, Clinical Application, and Market Withdrawal

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Alatrofloxacin mesylate, the intravenous prodrug of the fluoroquinolone antibiotic trovafloxacin, was developed by Pfizer in the 1990s. It offered a broad spectrum of activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. Approved by the U.S. Food and Drug Administration (FDA) on December 18, 1997, under the trade name Trovan I.V.®, it was initially indicated for serious, life- or limb-threatening infections in hospitalized patients.[1] Despite its potent antimicrobial efficacy, post-marketing surveillance revealed a significant risk of severe, unpredictable hepatotoxicity, leading to liver failure and death. This severe adverse effect ultimately led to the restriction of its use in 1999 and its complete withdrawal from the U.S. market in 2001.[1] This technical guide provides a comprehensive historical overview of this compound, detailing its development, key clinical trial data, the scientific understanding of its mechanism of action and toxicity, and the context of its eventual withdrawal.

Development and Regulatory History

Alatrofloxacin was developed as a more soluble prodrug of trovafloxacin, facilitating intravenous administration.[2] Trovafloxacin itself was a promising new-generation fluoroquinolone with an extended spectrum of activity. The development program included numerous preclinical and clinical studies to establish its safety and efficacy.

Table 1: Key Milestones in the History of this compound

| Milestone | Date | Description |

| First Patent Application (Trovafloxacin) | August 16, 1989 | Initial patent filing by Pfizer for the core compound, trovafloxacin.[1] |

| Nigerian Clinical Trial | 1996 | A controversial clinical trial was conducted in Kano, Nigeria, during a meningitis epidemic, which later became the subject of legal and ethical debate. |

| FDA Approval | December 18, 1997 | This compound (Trovan I.V.®) and trovafloxacin mesylate (Trovan® tablets) were approved by the U.S. FDA.[1] |

| Use Restriction | 1999 | The FDA and other regulatory agencies issued warnings and restricted the use of trovafloxacin/alatrofloxacin to severe, life-threatening infections in institutional settings due to reports of serious liver injury. |

| Market Withdrawal (U.S.) | 2001 | Pfizer voluntarily withdrew this compound from the U.S. market due to the ongoing risk of severe hepatotoxicity.[1] |

| Final Market Withdrawal (U.S.) | June 2006 | All remaining forms of trovafloxacin and alatrofloxacin were withdrawn from the U.S. market.[3] |

A significant event in the history of trovafloxacin was the 1996 clinical trial in Kano, Nigeria, during a meningitis outbreak. The trial, which compared trovafloxacin to ceftriaxone in children, was later criticized for ethical and procedural failings.

Mechanism of Action

The bactericidal action of trovafloxacin, the active metabolite of alatrofloxacin, results from the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these topoisomerases, trovafloxacin disrupts essential cellular processes, leading to bacterial cell death.

Clinical Efficacy: Summary of Key Pivotal Trials

Alatrofloxacin/trovafloxacin demonstrated high efficacy in treating a variety of serious infections. Below is a summary of data from key clinical trials.

Table 2: Efficacy of Alatrofloxacin/Trovafloxacin in Complicated Intra-Abdominal Infections

| Study | Treatment Arms | N (Clinically Evaluable) | Clinical Success Rate (Cure or Improvement) | Reference |

| Double-blind, multicenter trial | Alatrofloxacin (300 mg IV daily) followed by oral trovafloxacin (200 mg daily) | 156 | 83% | [4] |

| Imipenem/cilastatin (1 g IV thrice daily) followed by oral amoxicillin/clavulanic acid (500 mg thrice daily) | 152 | 84% | [4] |

Table 3: Efficacy of Trovafloxacin in Other Infections

| Infection Type | Comparator | Trovafloxacin Clinical Efficacy | Reference |

| Community-Acquired Pneumonia | Not specified | >90% cure rate | [5] |

| Nosocomial Pneumonia | Not specified | 77% cure rate | [5] |

| Meningococcal Meningitis (in children) | Ceftriaxone | ~90% cure rate (comparable to ceftriaxone) | [5] |

| Uncomplicated Urinary Tract Infection | Ciprofloxacin | ≥93% eradication rate (comparable to ciprofloxacin) | [5] |

| Urogenital Chlamydia trachomatis | Ofloxacin | 97% clinical success (similar to ofloxacin) | [5] |

| Acute Exacerbations of Chronic Bronchitis | Ofloxacin | 97% clinical success (similar to ofloxacin) | [5] |

Experimental Protocols of Key Clinical Trials

Trial in Complicated Intra-Abdominal Infections

-

Study Design: A prospective, multicenter, double-blind, randomized controlled trial.

-

Patient Population: Patients with documented complicated intra-abdominal infections requiring surgical intervention.

-

Treatment Regimens:

-

Alatrofloxacin/Trovafloxacin Arm: 300 mg alatrofloxacin intravenously once daily, with the option to switch to 200 mg oral trovafloxacin once daily.

-

Comparator Arm: 1 g imipenem/cilastatin intravenously thrice daily, with the option to switch to 500 mg oral amoxicillin/clavulanic acid thrice daily.

-

-

Duration of Therapy: Up to 14 days.

-

Primary Efficacy Endpoint: Clinical response (cure or improvement) at the end of therapy and at a 30-day follow-up visit.

-

Key Methodologies:

-

Clinical and bacteriological assessments were performed at baseline, during therapy, at the end of therapy, and at the follow-up visit.

-

Adverse events were monitored throughout the study and for a specified period after the last dose.

-

Trial in Community-Acquired Pneumonia (General Protocol Outline)

-

Study Design: While specific protocols varied, they were generally randomized, controlled trials.

-

Patient Population: Adults with a clinical and radiological diagnosis of community-acquired pneumonia.

-

Treatment Regimens:

-

Trovafloxacin Arm: Typically 200 mg of oral trovafloxacin once daily.

-

Comparator Arm: Standard-of-care antibiotics for community-acquired pneumonia.

-

-

Duration of Therapy: Generally 7 to 14 days.

-

Primary Efficacy Endpoint: Clinical cure or improvement at the test-of-cure visit.

-

Key Methodologies:

-

Sputum and blood cultures were obtained at baseline to identify the causative pathogens.

-

Chest X-rays were performed at baseline and at the end of therapy to assess radiological resolution.

-

Safety was assessed through the recording of adverse events and laboratory monitoring.

-

Adverse Event Profile from Clinical Trials

The most common adverse events reported in clinical trials were generally mild to moderate in intensity.

Table 4: Common Adverse Events Reported in Trovafloxacin Clinical Trials

| Adverse Event | Frequency | Reference |

| Dizziness | Common | [2][5] |

| Headache | Common | [2][5] |

| Nausea | Common | [2][5] |

| Gastrointestinal Intolerance | Common | [5] |

In clinical trials, approximately 5% of patients discontinued treatment due to adverse events.[2] It is crucial to note that the severe hepatotoxicity that led to the drug's withdrawal was a rare event and not readily apparent in the pre-marketing clinical trial database.

The Emergence of Hepatotoxicity and Withdrawal from the Market

Post-marketing surveillance revealed a concerning number of cases of severe liver injury associated with trovafloxacin use. These cases were often unpredictable and led to acute liver failure, requiring liver transplantation or resulting in death. The FDA issued a public health advisory in 1999, restricting its use to only the most serious infections where the benefits were deemed to outweigh the risks. However, as reports of severe liver toxicity continued, Pfizer withdrew alatrofloxacin from the U.S. market in 2001.[1]

Scientific Insights into Trovafloxacin-Induced Hepatotoxicity

The mechanism of trovafloxacin-induced hepatotoxicity is believed to be multifactorial, involving both direct cellular injury and an inflammatory component.

Proposed Mechanisms of Hepatotoxicity

-

Metabolic Activation: One hypothesis suggests that the cyclopropylamine moiety of the trovafloxacin molecule can be metabolized by cytochrome P450 enzymes and myeloperoxidase to form reactive intermediates. These reactive metabolites can then cause cellular damage.

-

Mitochondrial Injury: Studies have shown that trovafloxacin can induce mitochondrial peroxynitrite stress, particularly in individuals with underlying mitochondrial dysfunction. This leads to the disruption of critical mitochondrial enzymes and cellular energy production.

-

Inflammatory Sensitization: A key finding is that trovafloxacin can sensitize hepatocytes to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[6][7] In the presence of an inflammatory stimulus (e.g., an infection), trovafloxacin appears to amplify the inflammatory cascade, leading to liver cell death.[7]

Signaling Pathway of Trovafloxacin/TNF-α-Induced Hepatotoxicity

The following diagram illustrates the proposed signaling pathway for the synergistic hepatotoxicity of trovafloxacin and TNF-α.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [Use of trovafloxacin therapy in community-acquired pneumonia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trovafloxacin in the treatment of intra-abdominal infections: results of a double-blind, multicenter comparison with imipenem/cilastatin. Trovafloxacin Surgical Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trovafloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trovafloxacin Enhances TNF-Induced Inflammatory Stress and Cell Death Signaling and Reduces TNF Clearance in a Murine Model of Idiosyncratic Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor necrosis factor alpha is a proximal mediator of synergistic hepatotoxicity from trovafloxacin/lipopolysaccharide coexposure - PubMed [pubmed.ncbi.nlm.nih.gov]

alatrofloxacin mesylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin mesylate is a prodrug of trovafloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic.[1][2][3] Developed by Pfizer under the trade name Trovan I.V.®, it was designed for intravenous administration to treat serious, life-threatening infections.[4] Following administration, alatrofloxacin is rapidly converted in vivo to its active form, trovafloxacin.[5][6] Trovafloxacin exhibits potent activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria. However, due to concerns about severe hepatotoxicity, alatrofloxacin and trovafloxacin were withdrawn from the market.[4][7][8][9][10] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, pharmacokinetics, and the experimental protocols used in its evaluation.

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of this compound.